molecular formula C16H16N2O3S2 B3639052 N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide

Cat. No.: B3639052
M. Wt: 348.4 g/mol
InChI Key: WTAIKIVQOHRWCP-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide is an organic compound with the molecular formula C16H16N2O3S2 It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring and a nitrobenzyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide typically involves the reaction of 3-(methylsulfanyl)aniline with 4-nitrobenzyl chloride in the presence of a base, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to reflux.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride; room temperature to mild heating.

    Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dichloromethane or ethanol; room temperature to reflux.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions can modulate its activity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-[3-(methylsulfanyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Uniqueness

N-[3-(methylsulfanyl)phenyl]-2-[(4-nitrobenzyl)sulfanyl]acetamide is unique due to the presence of both a methylsulfanyl group and a nitrobenzyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-22-15-4-2-3-13(9-15)17-16(19)11-23-10-12-5-7-14(8-6-12)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAIKIVQOHRWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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